molecular formula C10H10N2 B8135840 6-Cyclopropyl-2-methylnicotinonitrile

6-Cyclopropyl-2-methylnicotinonitrile

Cat. No.: B8135840
M. Wt: 158.20 g/mol
InChI Key: YRGKZGGCCCLUKM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methylnicotinonitrile is a chemical compound with the molecular formula C11H10N2. It is a derivative of nicotinonitrile and has gained significant attention in scientific research due to its potential therapeutic and industrial applications . This compound is known for its unique chemical structure, which includes a cyclopropyl group and a methyl group attached to the nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-methylnicotinonitrile typically involves the use of various organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Another method involves the continuous synthesis of nicotinonitrile precursors, which can be used to produce derivatives such as this compound . This method uses inexpensive starting materials and has the potential to enable lower-cost production of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry is one approach that has been explored for the efficient production of nicotinonitrile derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of substituted nicotinonitrile derivatives.

Scientific Research Applications

6-Cyclopropyl-2-methylnicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Cyclopropyl-2-methylnicotinonitrile can be compared with other similar compounds, such as:

    Bosutinib: A nicotinonitrile derivative used as a tyrosine kinase inhibitor in cancer treatment.

    Milrinone: Another nicotinonitrile derivative used as a phosphodiesterase inhibitor in the treatment of heart failure.

    Neratinib: A nicotinonitrile derivative used as a tyrosine kinase inhibitor for breast cancer.

    Olprinone: A phosphodiesterase inhibitor used in the treatment of heart failure.

Properties

IUPAC Name

6-cyclopropyl-2-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-9(6-11)4-5-10(12-7)8-2-3-8/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGKZGGCCCLUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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